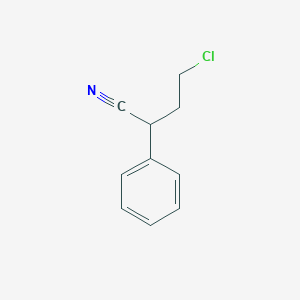
2-(クロロメチル)ピロリジン
説明
2-(Chloromethyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives. It is widely used in scientific research and has a variety of applications in different fields. The compound is synthesized using several methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments have been extensively studied.
科学的研究の応用
抗炎症性ピリミジンの合成
2-(クロロメチル)ピロリジン: は、抗炎症作用で知られるピリミジン誘導体の合成に使用されます。 ピリミジン環の特定の位置にクロロメチル基を導入すると、一酸化窒素(NO)の分泌と誘導型一酸化窒素合成酵素(iNOS)の発現に対する阻害活性が向上することが示されています 。この用途は、潜在的な治療効果を持つ新規抗炎症薬の開発において重要です。
創薬と生物活性
2-(クロロメチル)ピロリジンが属するピロリジン環は、創薬における汎用性の高い足場です。ターゲット選択性を備えた新規な生物活性化合物を創出するために使用されます。 クロロメチル基を含むピロリジン誘導体は、生物活性と構造活性相関(SAR)への影響について調査されています 。この研究は、効力を向上させ、毒性を軽減した新規薬物の設計にとって不可欠です。
農薬用途
農薬業界では、ピロリジン誘導体は、作物を害虫から保護するための潜在的な用途について調査されています。 クロロメチル基の添加など、これらの化合物の構造改変により、新規農薬や除草剤の開発につながる可能性があります 。この用途は、作物の収量と食料安全保障の向上に不可欠です。
作用機序
Target of Action
2-(Chloromethyl)pyrrolidine is a complex compound with a diverse range of potential targetsPyrrolidine derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that pyrrolidine derivatives can act as alkylating agents . Alkylating agents can form covalent bonds with DNA, leading to DNA damage and potentially cell death .
Biochemical Pathways
For instance, some pyrrolidine alkaloids have been shown to possess antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, and anthelmintic activities .
Result of Action
As an alkylating agent, it could potentially cause dna damage and cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Chloromethyl)pyrrolidine. For instance, pH, temperature, and the presence of other substances can affect the compound’s stability and activity. According to the European Chemicals Agency (ECHA), 2-(Chloromethyl)pyrrolidine is toxic to aquatic life with long-lasting effects, causes serious eye damage, is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and may cause respiratory irritation .
生化学分析
Biochemical Properties
2-(Chloromethyl)pyrrolidine plays a significant role in biochemical reactions as an alkylating agent. It interacts with enzymes, proteins, and other biomolecules through the formation of covalent bonds with nucleophilic sites. This interaction can lead to the modification of the structure and function of these biomolecules. For instance, 2-(Chloromethyl)pyrrolidine can react with amino groups in proteins, leading to the formation of stable adducts that can alter protein function and enzyme activity .
Cellular Effects
2-(Chloromethyl)pyrrolidine has been shown to affect various types of cells and cellular processes. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound’s alkylating properties allow it to interact with DNA, leading to changes in gene expression and potentially causing mutations. Additionally, 2-(Chloromethyl)pyrrolidine can disrupt cellular metabolism by modifying key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of 2-(Chloromethyl)pyrrolidine involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This can lead to enzyme inhibition or activation, depending on the specific enzyme and the site of modification. For example, the compound can inhibit enzymes involved in DNA replication and repair by alkylating critical residues in their active sites. This inhibition can result in the accumulation of DNA damage and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Chloromethyl)pyrrolidine can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to 2-(Chloromethyl)pyrrolidine in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(Chloromethyl)pyrrolidine vary with different dosages in animal models. At low doses, the compound may cause minimal changes in cellular function, while higher doses can lead to significant toxic or adverse effects. For instance, high doses of 2-(Chloromethyl)pyrrolidine have been associated with increased DNA damage and cell death in animal models. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
2-(Chloromethyl)pyrrolidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. These interactions can affect metabolic flux and alter the levels of key metabolites within the cell .
Transport and Distribution
Within cells and tissues, 2-(Chloromethyl)pyrrolidine is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters and can accumulate in certain cellular compartments. This localization can influence its activity and function, as well as its potential toxicity .
Subcellular Localization
The subcellular localization of 2-(Chloromethyl)pyrrolidine can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 2-(Chloromethyl)pyrrolidine can localize to the nucleus, where it can interact with DNA and nuclear proteins, leading to changes in gene expression and cellular function .
特性
IUPAC Name |
2-(chloromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN/c6-4-5-2-1-3-7-5/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFINMADAIKCLDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60544576 | |
| Record name | 2-(Chloromethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54288-80-1 | |
| Record name | 2-(Chloromethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


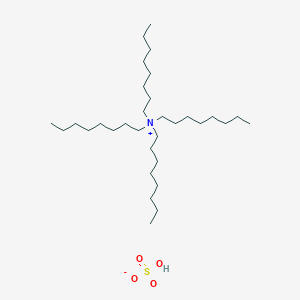

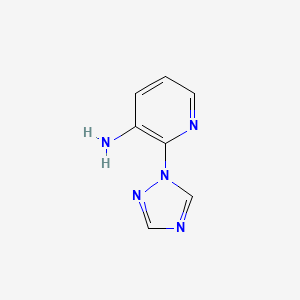

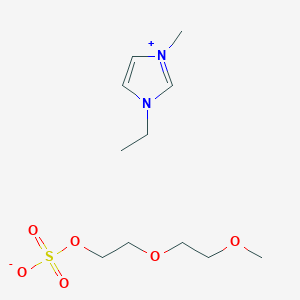

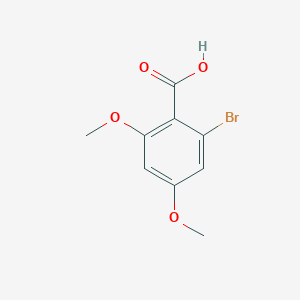
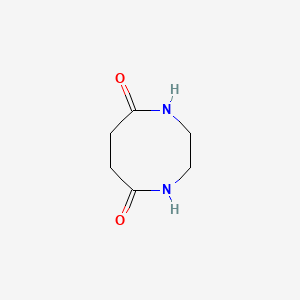

![7-Chloroimidazo[1,2-a]pyrimidin-5-amine](/img/structure/B1610530.png)
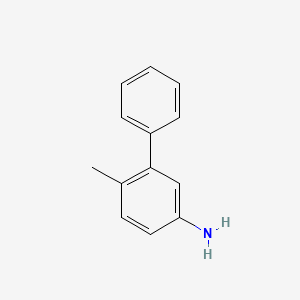
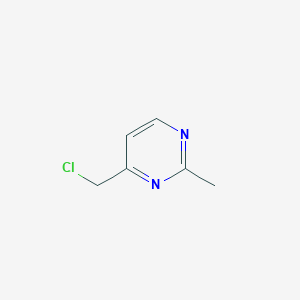
![4,7-Dimethoxy-1H-benzo[D]imidazole](/img/structure/B1610536.png)
